(4-Chlorophenyl) 2,2-dichloroacetate
Description
(4-Chlorophenyl) 2,2-dichloroacetate (CAS No. 56149-36-1) is an organochlorine ester derived from 4-chlorophenol and dichloroacetic acid (DCA, CAS No. 79-43-6) . Its molecular structure features a 4-chlorophenyl group linked via an ester bond to a dichloroacetate moiety (-O-CO-CCl₂).
Properties
CAS No. |
18133-57-8 |
|---|---|
Molecular Formula |
C8H5Cl3O2 |
Molecular Weight |
239.5 g/mol |
IUPAC Name |
(4-chlorophenyl) 2,2-dichloroacetate |
InChI |
InChI=1S/C8H5Cl3O2/c9-5-1-3-6(4-2-5)13-8(12)7(10)11/h1-4,7H |
InChI Key |
XBXQIOFECZDDPP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OC(=O)C(Cl)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)C(Cl)Cl)Cl |
Other CAS No. |
18133-57-8 |
Synonyms |
(4-chlorophenyl) 2,2-dichloroacetate |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds are structurally or functionally related to (4-Chlorophenyl) 2,2-dichloroacetate:
Metabolic and Toxicological Profiles
- Toxicity: DCA (parent acid) exhibits lower acute toxicity than 2-chloropropionate in mice but causes neurotoxicity (e.g., hind limb weakness, nerve conduction deficits) in prolonged rodent studies .
- Biodegradation: DCA and 2,2-dichloropropionate are degraded by Pseudomonas spp., Agrobacterium, and Nocardia . The 4-chlorophenyl group in this compound may hinder microbial degradation compared to simpler esters like methyl 4-chlorophenylacetate .
Key Research Findings and Data Tables
Table 1: Comparative Toxicity and Metabolic Effects
*Hypothesized based on structural analogy to DCA.
Table 2: Structural Comparison of Dichloroacetate Esters
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